molecular formula C21H20ClN3O3 B11455771 1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11455771
M. Wt: 397.9 g/mol
InChI Key: JUVHBSSBSAGGNW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20ClN3O3/c1-28-14-6-7-17-15(10-14)13(12-24-17)8-9-23-18-11-20(26)25(21(18)27)19-5-3-2-4-16(19)22/h2-7,10,12,18,23-24H,8-9,11H2,1H3

InChI Key

JUVHBSSBSAGGNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the formation of the pyrrolidine-2,5-dione ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as catalytic hydrogenation, selective chlorination, and controlled crystallization.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents such as sodium methoxide or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives that retain the core structure of the original compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Specifically, compounds similar to 1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antioxidant Properties
    • Research has demonstrated that certain derivatives of pyrrolidine compounds possess strong antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Neuroprotective Effects
    • The indole moiety present in the compound is known for its neuroprotective properties. Compounds with similar structures have been investigated for their potential to protect neuronal cells from damage induced by oxidative stress and excitotoxicity .
  • Anti-inflammatory Activity
    • The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Studies on related compounds have shown inhibition of pro-inflammatory cytokines and pathways .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis process can yield various derivatives that may enhance or modify the biological activity of the parent compound.

Derivative Activity Notes
Compound AAnticancerExhibits selective toxicity towards cancer cells
Compound BAntioxidantScavenges DPPH radicals effectively
Compound CAnti-inflammatoryReduces TNF-alpha levels in vitro

Case Studies

  • Anticancer Study : A derivative of the compound was tested against various cancer cell lines (e.g., breast and prostate cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising lead for further development .
  • Neuroprotection Research : In animal models of neurodegeneration, administration of related indole-based compounds showed reduced neuronal loss and improved cognitive function, highlighting the potential for treating Alzheimer’s disease .
  • Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, a derivative exhibited a marked decrease in inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features Similar compounds may include other indole derivatives, chlorophenyl compounds, and pyrrolidine-2,5-dione analogs

Biological Activity

1-(2-chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H18ClN3O2
  • CAS Number : 860786-97-6
  • IUPAC Name : this compound

This structure features a pyrrolidine ring, which is crucial for its biological activity, and an indole moiety known for its role in various biological processes.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a critical role in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, the compound may enhance the availability of tryptophan and subsequently increase serotonin levels, which can have implications for mood regulation and cancer immunotherapy .

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit promising anticancer activity. The inhibition of IDO1 has been linked to enhanced anti-tumor immune responses. For instance, compounds that inhibit this enzyme can prevent tumor-induced immune suppression, thereby promoting T-cell activity against tumors .

Table 1: Summary of Anticancer Activity

StudyCompoundActivityMechanism
Pyrrolidine derivativesInhibition of tumor growthIDO1 inhibition
Various indole derivativesEnhanced immune responseIncreased tryptophan availability

Neuropharmacological Effects

In addition to its anticancer properties, the compound also shows potential as an antidepressant. It has been studied for its interaction with serotonin receptors (5-HT receptors), suggesting that it may help in modulating mood disorders. The binding affinity to serotonin transporters (SERT) has been evaluated, indicating that structural modifications can enhance its efficacy as a dual-action antidepressant .

Table 2: Neuropharmacological Activity

StudyCompoundTarget ReceptorAffinity (nM)
Indole derivativesSERT9.2
Pyrrolidine derivatives5-HT1AVariable

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • IDO1 Inhibition in Cancer Therapy : A study demonstrated that patients receiving IDO1 inhibitors showed improved outcomes in conjunction with standard chemotherapy treatments.
  • Antidepressant Efficacy : Clinical trials have reported improvements in depressive symptoms among patients treated with compounds targeting serotonin pathways.

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